molecular formula C10H16N2 B13039086 (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine

Cat. No.: B13039086
M. Wt: 164.25 g/mol
InChI Key: SGZPYNJYDPDBDE-VIFPVBQESA-N
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Description

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,6-dimethylphenylacetonitrile.

    Reduction: The nitrile group is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and advanced chiral resolution methods to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound with different chiral properties.

    1-(2,6-Dimethylphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.

    1-(2,6-Dimethylphenyl)ethane-1-amine: A related compound with a single amine group.

Uniqueness

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it valuable in asymmetric synthesis and chiral recognition studies.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(1R)-1-(2,6-dimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3/t9-/m0/s1

InChI Key

SGZPYNJYDPDBDE-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@H](CN)N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(CN)N

Origin of Product

United States

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